molecular formula C16H16F3N3OS B1394599 (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one CAS No. 1211883-38-3

(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one

Cat. No. B1394599
M. Wt: 355.4 g/mol
InChI Key: XXQGMOWMWZFSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a dimethylamino group, a trifluoromethyl group, an anilino group, and a thiazolyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .

Scientific Research Applications

Synthesis and Derivative Applications

Compounds related to (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one have been utilized in the synthesis of various chemical derivatives. For instance, similar compounds have been used in the synthesis of 1,4-dihydropyridine derivatives, which are important in medicinal chemistry (Stanovnik et al., 2002). These derivatives have a wide range of biological activities.

Chemical Structure and Properties

Studies on the chemical structure and properties of related compounds reveal intricate details about their molecular configuration. For example, analysis of the crystal structure of a similar compound indicated the planarity of the 3-(dimethylamino)prop-2-en-1-one unit and its dihedral angle with the thiazole ring, which can be crucial for understanding its chemical behavior (You, Shi, & Yu, 2012).

Photophysical Properties

The photophysical properties of related compounds, particularly their fluorescence and absorption behavior, have been a subject of interest. This is particularly relevant for the development of new materials in fields like photonics and sensors (Rurack et al., 2000).

Corrosion Inhibition

Certain thiazole derivatives, closely related to the compound , have been explored as corrosion inhibitors for metals like mild steel in acidic solutions. This application is significant for industries dealing with metal preservation and longevity (Quraishi & Sharma, 2005).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial activity of thiazolidinone derivatives, which are structurally related to the compound of interest. These derivatives show significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Antidiabetic Activity

Research on substituted phenylprop-2-en-1-ones, which are structurally similar, has shown potential antidiabetic activity. This suggests a possible avenue for therapeutic application in diabetes management (Patil et al., 2013).

properties

IUPAC Name

3-(dimethylamino)-1-[2-[N-methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-21(2)9-8-13(23)14-10-20-15(24-14)22(3)12-6-4-11(5-7-12)16(17,18)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQGMOWMWZFSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)N(C)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-1-[2-[N-methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.